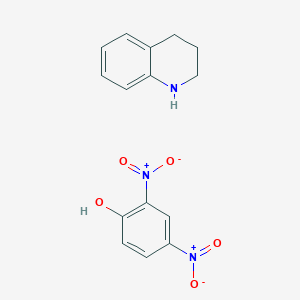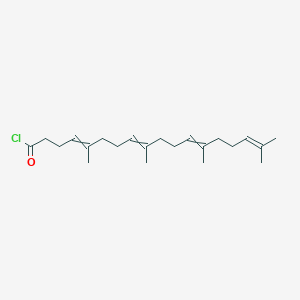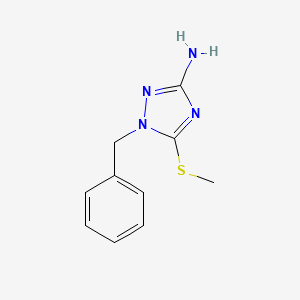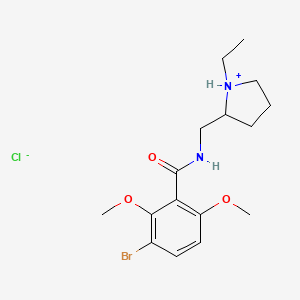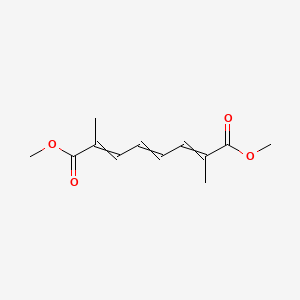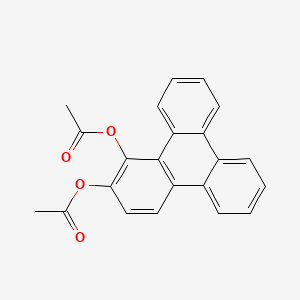
Triphenylene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylene-1,2-diyl diacetate is a derivative of triphenylene, a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties. This compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the triphenylene core. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylene-1,2-diyl diacetate can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors, such as 2-hydroxy-3,6,7,10,11-pentaalkoxytriphenylene, followed by reductive acetylation to introduce the acetate groups . Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is efficient for preparing substituted triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative cyclization reactions, followed by purification and acetylation steps. The use of transition metal catalysts, such as nickel or palladium, is common in these processes to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reductive acetylation can be used to introduce acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive acetylation typically involves reagents such as acetic anhydride and reducing agents like sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .
Applications De Recherche Scientifique
Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the design of bioactive molecules and studying molecular interactions.
Mécanisme D'action
The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylene: The parent compound, known for its discotic liquid crystalline properties.
Heptaalkoxytriphenylenes: Substituted derivatives with enhanced liquid crystalline behavior.
Triphenylene-BODIPY hybrids: Compounds combining triphenylene with BODIPY dyes for advanced photophysical properties.
Uniqueness
Triphenylene-1,2-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable columnar liquid crystalline phases and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
84040-74-4 |
|---|---|
Formule moléculaire |
C22H16O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1-acetyloxytriphenylen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3 |
Clé InChI |
VJOXFQFHSCQHGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


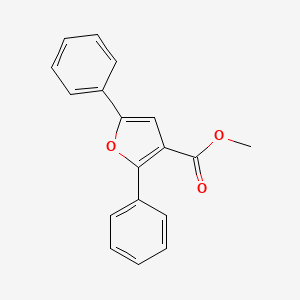
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)
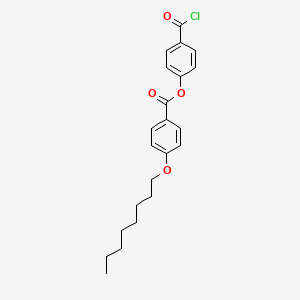


![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

